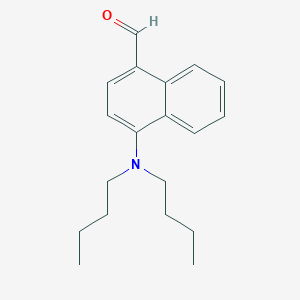
4-(Dibutylamino)naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibutylamino)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H25NO. It is a derivative of naphthalene, featuring a dibutylamino group at the 4-position and an aldehyde group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)naphthalene-1-carbaldehyde typically involves the reaction of 4-aminonaphthalene-1-carbaldehyde with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminonaphthalene-1-carbaldehyde} + \text{Dibutylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction temperature is typically maintained between 50-80°C.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibutylamino)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Dibutylamino)naphthalene-1-carboxylic acid.
Reduction: 4-(Dibutylamino)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dibutylamino)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(Dibutylamino)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The dibutylamino group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylamino-1-naphthaldehyde: Similar structure but with dimethylamino instead of dibutylamino group.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group at the 2-position instead of a dibutylamino group.
1-Naphthaldehyde: Lacks the dibutylamino group, making it less reactive in certain types of reactions.
Uniqueness
4-(Dibutylamino)naphthalene-1-carbaldehyde is unique due to the presence of the dibutylamino group, which enhances its solubility in organic solvents and modifies its electronic properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and sensors.
Propriétés
Numéro CAS |
922528-48-1 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-(dibutylamino)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H25NO/c1-3-5-13-20(14-6-4-2)19-12-11-16(15-21)17-9-7-8-10-18(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
Clé InChI |
YHLSMWDYBDSYRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



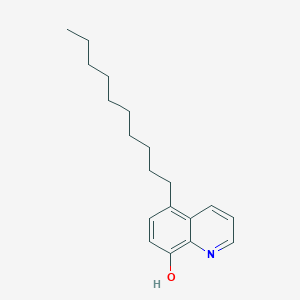

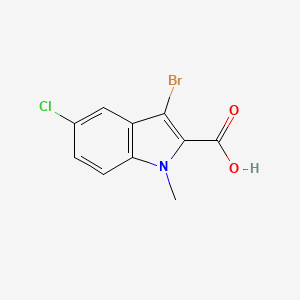
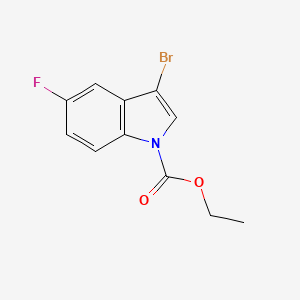
![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)

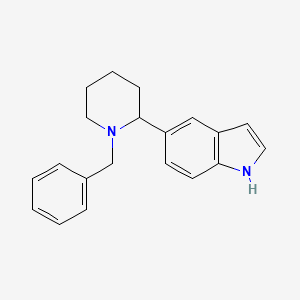


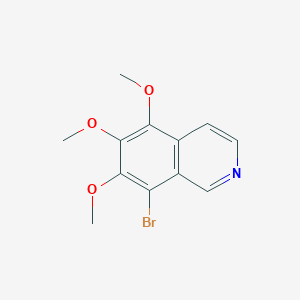


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)
